Zn(SO2CF2H)2
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Overview
Description
Zinc difluoromethanesulfinate, with the chemical formula Zn(SO2CF2H)2, is a reagent widely used in organic synthesis. It is known for its ability to introduce difluoromethyl groups into various organic substrates, making it a valuable tool in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc difluoromethanesulfinate can be synthesized through the reaction of zinc chloride with difluoromethanesulfinic acid. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of zinc difluoromethanesulfinate involves the large-scale reaction of zinc chloride with difluoromethanesulfinic acid, followed by purification processes to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Zinc difluoromethanesulfinate primarily undergoes difluoromethylation reactions. It can react with various organic substrates, including heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Common Reagents and Conditions
Common reagents used in reactions with zinc difluoromethanesulfinate include organic solvents like DMSO and oxidizing agents such as tert-butyl hydroperoxide. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving zinc difluoromethanesulfinate are difluoromethylated organic compounds. These products are valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Zinc difluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals are highly reactive and can readily add to various organic substrates, leading to the formation of difluoromethylated products . The process is typically initiated by an oxidizing agent, which facilitates the formation of the difluoromethyl radicals .
Comparison with Similar Compounds
Similar Compounds
Zinc trifluoromethanesulfinate: Another reagent used for trifluoromethylation reactions.
Sodium 1,1-difluoroethanesulfinate: Used for difluoroethylation reactions.
Zinc trifluoromethanesulfonate: Used in various fluorination reactions.
Uniqueness
Zinc difluoromethanesulfinate is unique due to its ability to selectively introduce difluoromethyl groups into a wide range of organic substrates under mild conditions. This selectivity and mild reaction conditions make it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
zinc;difluoromethanesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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